molecular formula C9H14ClNO B051211 2-(Benzyloxy)ethanamine hydrochloride CAS No. 10578-75-3

2-(Benzyloxy)ethanamine hydrochloride

Cat. No. B051211
CAS RN: 10578-75-3
M. Wt: 187.66 g/mol
InChI Key: AFQMWBUNDONXED-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves multi-step chemical processes including nucleophilic substitution, deprotection, Grignard reactions, and oxidation. For example, the synthesis of 1-benzyloxy-but-3-en-2-one demonstrates a methodology that could be analogous to synthesizing 2-(Benzyloxy)ethanamine hydrochloride, involving complex reactions starting from basic organic substrates to achieve the desired product with a significant yield (Shen Liqun, 2011).

Molecular Structure Analysis

The structural analysis of similar compounds has been conducted through methods like X-ray crystallography, revealing insights into their crystalline forms and molecular geometry. For instance, studies on compounds with complex molecular structures highlight the importance of intermolecular interactions such as hydrogen bonding, which plays a significant role in determining the molecular conformation and stability (A. Aydın et al., 2017).

Chemical Reactions and Properties

Research into the chemical reactivity of structurally similar compounds indicates a broad spectrum of chemical behaviors, including reactions with amines, aldehydes, and acids. The versatility in reactivity showcases the potential for various chemical modifications and applications. For example, the reaction of acetylenecarboxylic acid with amines provides insights into the hydrolysis and decarboxylation processes that such compounds can undergo (Y. Iwanami et al., 1964).

Physical Properties Analysis

The physical properties of compounds like 2-(Benzyloxy)ethanamine hydrochloride, including solubility, melting point, and boiling point, are crucial for understanding their behavior in different environments and applications. Although specific data on 2-(Benzyloxy)ethanamine hydrochloride is scarce, analogous compounds have been studied to determine their thermal stability and phase transitions, providing valuable information for handling and storage (Ersin Inkaya, 2018).

Chemical Properties Analysis

Chemical properties such as reactivity towards other compounds, stability under various conditions, and potential for forming derivatives are key areas of interest. Studies on related compounds emphasize the importance of understanding these properties for the development of new materials and chemicals with targeted functionalities. The synthesis and reactivity of cyclopalladated derivatives of similar compounds reveal complex chemical behaviors that can lead to a wide range of applications (J. Albert et al., 2011).

Scientific Research Applications

  • Biocide with Corrosion Inhibition : 2-(Decylthio)ethanamine hydrochloride has been identified as a multifunctional biocide useful in cooling water systems. It displays broad-spectrum activity against bacteria, fungi, and algae, and possesses biofilm and corrosion inhibition properties (Walter & Cooke, 1997).

  • Antioxidant and Antimitotic Agent : Asymmetric (S)-N-benzylidene-2-(benzyloxy)-1-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)ethanamine derivatives have been synthesized with antioxidant and antimitotic activities, showing potential as therapeutic agents (Pund et al., 2022).

  • Pharmacology of Psychoactive Substances : Studies on psychoactive substituted N-benzylphenethylamines, including compounds similar to 2-(Benzyloxy)ethanamine hydrochloride, have revealed high potency agonists at 5-HT2A receptors, indicating potential implications in neurochemical research (Eshleman et al., 2018).

  • Drug Detection in Serum : Techniques involving high-performance liquid chromatography tandem mass spectrometry have been developed for detecting N-benzyl phenethylamine derivatives in human serum, which is crucial for clinical toxicology testing (Poklis et al., 2013).

  • Synthesis of Silodosin Intermediate : A novel synthetic route for 2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethanamine, a key intermediate of Silodosin, an α1-adrenoceptor antagonist, has been developed, highlighting the compound's significance in pharmaceutical synthesis (Luo et al., 2008).

  • Analytical Characterization of Hallucinogenic Drugs : Analytical characterization of N-(2-methoxy)benzyl derivatives of the 2C-series of phenethylamine drugs, related to 2-(Benzyloxy)ethanamine hydrochloride, provides insights into their properties and potential uses in pharmacology and toxicology (Zuba & Sekuła, 2013).

Safety And Hazards

The compound is harmful if swallowed and in contact with skin . It causes skin irritation and serious eye irritation . It may cause respiratory irritation . Safety measures include washing face, hands, and any exposed skin thoroughly after handling, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

2-phenylmethoxyethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO.ClH/c10-6-7-11-8-9-4-2-1-3-5-9;/h1-5H,6-8,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFQMWBUNDONXED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50383411
Record name 2-(Benzyloxy)ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50383411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Benzyloxy)ethanamine hydrochloride

CAS RN

10578-75-3
Record name 2-(Benzyloxy)ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50383411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(Benzyloxy)ethanamine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Ethanolamine hydrochloride (20 g, 0.21 mol) in toluene (100 mL) was treated with sodium metal (pellets washed with hexane) (10.14 g, 0.44 mL). The reaction was refluxed until the sodium metal was no longer present. The mixture was cooled and benzyl chloride (24.17 mL, 0.21 mmol) was added, the reaction was stirred at room temperature overnight. The reaction mixture was filtered and the solid washed with toluene. The filtrate was cooled to 0° C. and HCl gas was bubbled in for 10 minutes. A white precipitate was obtained and filtered. The solid was recrystallized using 70 mL of isopropyl alcohol (10.4 g, 0.056 mol); MS-CI 188 (m+1).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
0.44 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
24.17 mL
Type
reactant
Reaction Step Three
Quantity
70 mL
Type
reactant
Reaction Step Four
[Compound]
Name
CI 188
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
S Wang, P Dai, Y Xu, Q Chen, Q Zhu… - Archiv der …, 2015 - Wiley Online Library
Human α‐thrombin is a particularly promising target for anticoagulant therapy, and identification of oral small‐molecular inhibitors of thrombin remains a research focus. On the basis of …
Number of citations: 8 onlinelibrary.wiley.com

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